molecular formula C7H5NOS B160867 5-(2-Thienyl)isoxazole CAS No. 138716-44-6

5-(2-Thienyl)isoxazole

Cat. No. B160867
CAS RN: 138716-44-6
M. Wt: 151.19 g/mol
InChI Key: KNRAAHWCKJMGNF-UHFFFAOYSA-N
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Description

5-(2-Thienyl)isoxazole is a chemical compound with the empirical formula C8H5NO2S . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

The synthesis of 5-(2-Thienyl)isoxazole involves several steps. One method involves the reaction of 3,4,4-trichloro-1-(2-thienyl)but-3-en-1-one with hydroxylamine, which produces 3-hydroxyiminomethyl-5-(2-thienyl)isoxazole. This compound is then converted into 5-(2-thienyl)isoxazole-3-carbonitrile by the action of acetic anhydride in pyridine . Another method involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide .

Scientific Research Applications

Synthesis Techniques and Derivatives

  • The synthesis of 5-(2-thienyl)isoxazole derivatives involves various techniques. For instance, 5-(2-thienyl)isoxazole-3-carbonitrile was synthesized from 3-hydroxyiminomethyl-5-(2-thienyl)isoxazole, showcasing the compound's versatility in organic synthesis (Potkin, Petkevich, & Kurman, 2011).
  • Thiophene linked isoxazole derivatives exhibit notable antibacterial properties. The study on these derivatives, including 5-(2-thienyl)isoxazoles, highlighted their potential as effective antibacterial agents (Crasta, Suhana, Afrana, Kshema, & Kumar, 2021).

Biomedical Applications

  • Isoxazole derivatives, including 5-(2-thienyl)isoxazoles, have broad applications in medicinal chemistry. They exhibit various biological activities such as antimicrobial, anticancer, antitumor, and anti-inflammatory properties. Their role in drug development for treating various diseases is significant (Duc & Dung, 2021).
  • A study on the synthesis of indole-appended heterocycles, including 5-(2-thienyl)isoxazoles, revealed their potential as anti-inflammatory, analgesic, and central nervous system depressant agents (Somappa, Biradar, Rajesab, Rahber, & Sundar, 2015).
  • The compound 5s, containing a 5-(2-thienyl)isoxazole ring, displayed remarkable antagonistic activity against Farnesoid X receptor (FXR), crucial in cholesterol, lipid, and glucose metabolism (Huang et al., 2015).

Applications in Organic Chemistry

  • Isoxazole-5-ones, related to 5-(2-thienyl)isoxazoles, have been identified as strategic building blocks in organic synthesis, particularly in the preparation of functionalized molecules, highlighting the importance of isoxazole derivatives in organic chemistry (da Silva, Fernandes, Thurow, Stivanin, & Jurberg, 2018).

Safety and Hazards

5-(2-Thienyl)isoxazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is not recommended for use in food, drugs, pesticides, or biocidal products .

properties

IUPAC Name

5-thiophen-2-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c1-2-7(10-5-1)6-3-4-8-9-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRAAHWCKJMGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Thiophen-2-YL-isoxazole

Synthesis routes and methods

Procedure details

A mixture of Compound 3 (18.1 g, 100 mmol) and hydroxylamine hydrochloride (7.0 g, 101 mmol) in 100 mL of anhydrous methanol was refluxed under nitrogen for 2 hours. The reaction mixture was cooled, concentrated and partitioned between water and dichloromethane. The dichloromethane layer was dried with anhydrous sodium sulfate, filtered and concentrated as to yield compound 4 as a dark yellow-orange oil (14.1 g, 93.3 mmol, 93%). GC/MS, m/z=151 at tR=8.30 min (100%). LC/MS,[M+H]=152.
Name
Compound 3
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Q & A

Q1: What are the common synthetic routes for producing 5-(2-Thienyl)isoxazole derivatives?

A1: One common method involves using a thienyl trichloroallyl ketone as a starting material. This ketone reacts with hydroxylamine to initially form a dichloromethyl-substituted isoxazole intermediate. [] Further reaction with hydroxylamine leads to the formation of the desired 5-(2-Thienyl)isoxazole derivative with a hydroxyiminomethyl substituent at the 3-position. []

Q2: Besides the hydroxyiminomethyl substituent, what other substituents at the 3-position of the 5-(2-Thienyl)isoxazole have been explored?

A2: The synthesis of various 3-substituted 5-(2-Thienyl)isoxazoles has been reported. [] While specific substituents aren't detailed in the provided abstracts, this suggests exploration of structure-activity relationships by modifying this position.

Q3: The provided research mentions using spectroscopic techniques for compound characterization. What specific information can be obtained from these analyses?

A3: The research utilizes IR, 1H-NMR, 13C-NMR, and LC-MS for structural confirmation. [] IR spectroscopy helps identify functional groups present in the molecule. 1H-NMR and 13C-NMR provide information about the number and environment of hydrogen and carbon atoms, respectively, confirming the molecule's structure. LC-MS helps determine the molecular weight and purity of the synthesized compounds.

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